molecular formula C15H11FN4O2 B2803167 3-fluoro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)isonicotinamide CAS No. 2034237-08-4

3-fluoro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)isonicotinamide

Cat. No.: B2803167
CAS No.: 2034237-08-4
M. Wt: 298.277
InChI Key: RHHGNVMZVAYOEL-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups including a pyrazine ring, a furan ring, and an isonicotinamide group. The presence of these groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves a pyrazine ring (a six-membered ring with two nitrogen atoms) attached to a furan ring (a five-membered ring with an oxygen atom) via a methylene (-CH2-) bridge. The isonicotinamide group is likely attached to the pyrazine ring via a nitrogen atom .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the fluorine atom, the pyrazine and furan rings, and the isonicotinamide group. Each of these groups can participate in different types of chemical reactions. For example, the fluorine atom might be susceptible to nucleophilic substitution reactions, while the pyrazine and furan rings might undergo electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom might increase its electronegativity and polarity. The aromatic rings might contribute to its stability and possibly its solubility in organic solvents .

Scientific Research Applications

Antitubercular Activity

Research by Kantevari et al. (2011) involved the synthesis of novel hexahydro-2H-pyrano[3,2-c]quinoline analogues derived from dibenzo[b,d]furan and 9-methyl-9H-carbazole. These compounds were evaluated for their antitubercular activity against Mycobacterium tuberculosis H37Rv. Among the screened compounds, several showed significant activity, highlighting the potential of furan and fluorinated compounds in antitubercular drug development (Kantevari et al., 2011).

PKB Inhibitors in Cancer Research

Breitenlechner et al. (2004) reported the structure-based optimization of novel azepane derivatives as inhibitors of protein kinase B (PKB-alpha), a key enzyme involved in cancer progression. The study introduced compounds with isosteric linkers to the ester moiety of the lead structure, showing enhanced plasma stability and high inhibitory activity against PKB-alpha. This research underscores the significance of fluorinated compounds in designing cancer therapeutics (Breitenlechner et al., 2004).

Building Blocks for Medicinal Chemistry

Surmont et al. (2011) developed a synthetic strategy for new 3-amino-4-fluoropyrazoles, fluorinated pyrazoles with additional functional groups that allow further functionalization. These compounds are of interest as building blocks in medicinal chemistry for the development of diverse pharmacologically active molecules (Surmont et al., 2011).

Future Directions

Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities. Such studies could provide valuable information about this compound and its potential applications .

Properties

IUPAC Name

3-fluoro-N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN4O2/c16-12-7-17-3-1-11(12)15(21)20-8-13-14(19-5-4-18-13)10-2-6-22-9-10/h1-7,9H,8H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHHGNVMZVAYOEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C(=O)NCC2=NC=CN=C2C3=COC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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